3-Methyl-4-hydroxypyridine

Description

The exact mass of the compound 4-Hydroxy-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

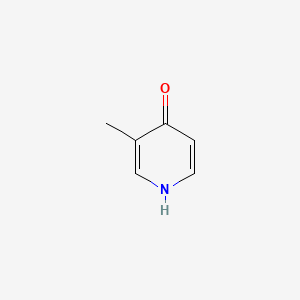

IUPAC Name |

3-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUBLMCZJPIOPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944941 |

Source

|

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22280-02-0 |

Source

|

| Record name | 3-Methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-hydroxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methyl-4-hydroxypyridine, a heterocyclic compound of significant interest, occupies a critical nexus in medicinal chemistry and organic synthesis. Its structural nuances and versatile reactivity have positioned it as a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical properties, established synthetic routes, and diverse applications, with a particular focus on its relevance to drug discovery and development. By synthesizing key data and outlining detailed experimental protocols, this document aims to serve as an essential resource for researchers navigating the complexities of this important molecule.

Core Molecular Attributes and Physicochemical Data

This compound, also known by its synonyms 4-Hydroxy-3-picoline and 3-Methyl-4-pyridinole, is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22280-02-0 | [1][2][3] |

| Molecular Formula | C6H7NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Melting Point | ca. 168°C | [3] |

| Boiling Point | 359.1±22.0 °C (Predicted) | [3] |

| Density | 1.120±0.06 g/cm3 (Predicted) | [3] |

| Water Solubility | Soluble (14 g/L at 25°C) | [3] |

| pKa | 5.59±0.18 (Predicted) | [3] |

| Appearance | Light Yellow to Dark Yellow Solid | [3] |

Molecular Structure and Tautomerism

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the pyridinol (hydroxy) form and the pyridone (keto) form.[4] This equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the hydroxy form is generally favored, whereas in polar, protic solvents, the pyridone form often predominates.[4] This phenomenon significantly influences its reactivity and must be considered when interpreting spectroscopic data and designing synthetic strategies.[4]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Manufacturing

A well-established and robust synthetic route to this compound involves a multi-step process starting from 3-methylpyridine.[5] This strategy leverages common and well-understood reaction classes, making it amenable to laboratory-scale synthesis and potential scale-up.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: nitration, reduction, and finally, diazotization followed by hydrolysis.

Caption: Overall workflow for the synthesis of this compound.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [5][6]

-

In a round-bottom flask, cautiously add 3-methylpyridine-1-oxide to concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add fuming nitric acid to this mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, gradually heat the reaction mixture to 100-105 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-4-nitropyridine-1-oxide.

Protocol 2: Synthesis of 3-Methyl-4-aminopyridine [5]

-

Dissolve 3-methyl-4-nitropyridine-1-oxide in ethanol in a pressure vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature for 36 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.

Protocol 3: Synthesis of this compound [5]

-

Dissolve 3-methyl-4-aminopyridine in a dilute solution of sulfuric acid in water, cooling the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

Gently heat the reaction mixture to induce hydrolysis of the diazonium salt, leading to the formation of this compound.

-

Cool the reaction mixture and neutralize it to precipitate the product.

-

Filter, wash, and recrystallize the crude product from a suitable solvent to obtain pure this compound.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration of 3-Methylpyridine-1-oxide | H₂SO₄, HNO₃ | - | 100-105 | 2 | 70-73 |

| 2 | Reduction of 3-Methyl-4-nitropyridine-1-oxide | 10% Pd/C, H₂ | Ethanol | Room Temp. | 36 | ~95 |

| 3 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O | Water | 0-5 then heat | - | Variable |

Note: The yield for Step 3 can vary and is typically moderate. Optimization may be required.[5]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[7][8] Its unique structure is a key motif in various biologically active molecules.[7]

Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[1][8] Its applications span a wide range of therapeutic areas, including cardiovascular and nervous system diseases.[8] The hydroxypyridine core allows for diverse chemical transformations, enabling the construction of complex molecular architectures.[7]

Notably, it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119, which is a target for the treatment of diabetes.[1]

Iron Chelation Therapy

Derivatives of 3-hydroxypyridin-4-one are well-known for their ability to act as iron chelators.[9] Iron overload is a serious medical condition that can lead to organ damage. Chelation therapy is employed to remove excess iron from the body.[9] Deferiprone, a methyl-substituted 3-hydroxypyridin-4-one, is an orally active iron chelator used in treating transfusional iron overload.[9] These compounds form stable 3:1 complexes with iron(III), which are then excreted.[9]

Sources

- 1. This compound | 22280-02-0 [chemicalbook.com]

- 2. This compound CAS#: 22280-02-0 [m.chemicalbook.com]

- 3. 22280-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Hydroxy-3-Methylpyridine | Properties, Applications, Safety Data & Reliable Supplier China [pipzine-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Tautomeric Equilibrium of 3-Methyl-4-hydroxypyridine in Solution

Abstract

This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 3-Methyl-4-hydroxypyridine in solution. It is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental methodologies. The guide delves into the structural aspects of the tautomers, the profound influence of the solvent environment and pH on the equilibrium, and the spectroscopic techniques integral to its characterization. Detailed protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside a discussion of computational approaches for theoretical prediction. This document aims to be a definitive resource for understanding and investigating the tautomerism of this important heterocyclic scaffold.

Introduction: The Dynamic Nature of Tautomerism

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is of paramount importance in medicinal chemistry and drug development.[1] These different tautomers can exhibit distinct physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capabilities, which in turn can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] this compound, a key heterocyclic motif, is a prime example of a molecule that undergoes this dynamic equilibrium.[2]

This compound exists as a mixture of two primary tautomeric forms: the hydroxy (enol) form (3-Methylpyridin-4-ol) and the pyridone (keto) form (3-Methyl-1H-pyridin-4-one) .[2] The equilibrium between these two forms is not static but is highly sensitive to the surrounding chemical environment, most notably the solvent.[2] Understanding and quantifying this equilibrium is crucial for predicting molecular behavior in different biological milieus.

Caption: Tautomeric equilibrium of this compound.

The Profound Influence of the Solvent Environment

The position of the tautomeric equilibrium of this compound is dictated in large part by the polarity and hydrogen-bonding capabilities of the solvent.[2] This phenomenon can be rationalized by considering the differential solvation of the two tautomers.

-

Non-polar, aprotic solvents (e.g., hexane, cyclohexane, chloroform) generally favor the less polar hydroxy tautomer .[2] In these environments, intramolecular hydrogen bonding and the aromatic character of the pyridine ring are the dominant stabilizing factors.

-

Polar, protic solvents (e.g., water, methanol, ethanol) tend to favor the more polar pyridone tautomer .[2] These solvents can effectively solvate the charged separation inherent in the zwitterionic resonance structure of the pyridone form through hydrogen bonding, providing significant stabilization.[3]

The shift in equilibrium can be visually observed through changes in the UV-Vis absorption spectrum. For the parent compound, 3-hydroxypyridine, in a non-polar solvent like cyclohexane, a single absorption band corresponding to the enol form is observed.[4] In water, however, new bands appear at the expense of the enol band, indicating a shift in the equilibrium towards the zwitterionic pyridone form.[4]

Table 1: Expected Predominant Tautomer of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Predominant Tautomer |

| Hexane | 1.88 | Non-polar, Aprotic | Hydroxy (Enol) |

| Chloroform | 4.81 | Non-polar, Aprotic | Hydroxy (Enol) |

| Acetone | 21.0 | Polar, Aprotic | Pyridone (Keto) |

| Ethanol | 24.6 | Polar, Protic | Pyridone (Keto) |

| Methanol | 32.7 | Polar, Protic | Pyridone (Keto) |

| Water | 80.1 | Polar, Protic | Pyridone (Keto) |

Spectroscopic Characterization of the Tautomeric Equilibrium

NMR and UV-Vis spectroscopy are the two most powerful and widely used techniques for the qualitative and quantitative analysis of tautomeric equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the tautomers present in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Tautomers of this compound

| Tautomer | Solvent | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxy Form | CDCl₃ | Aromatic protons: 7.0-8.5 | Aromatic carbons: 110-150 |

| Methyl proton: ~2.2 | C-OH: >155 | ||

| Pyridone Form | DMSO-d₆ | Ring protons: 6.0-8.0 | Ring carbons: 100-140 |

| Methyl proton: ~2.0 | C=O: >170 |

This protocol provides a self-validating system for determining the tautomeric equilibrium constant (KT).

I. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound. The precise mass is critical for quantitative analysis.

-

Dissolution: Dissolve the sample in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition:

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is typically sufficient.

III. Data Analysis and KT Calculation:

-

Integration: In the ¹H NMR spectrum, carefully integrate the signals corresponding to unique protons of the hydroxy and pyridone tautomers.

-

Calculation of KT: The tautomeric equilibrium constant, KT, is the ratio of the concentration of the pyridone form to the hydroxy form. This can be calculated from the integral values:

KT = [Pyridone] / [Hydroxy] = (Integral of Pyridone signal) / (Integral of Hydroxy signal)

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, as the two tautomers often have distinct absorption maxima (λmax).

Based on studies of 3-hydroxypyridine, the hydroxy form typically exhibits a π → π* transition at a shorter wavelength, while the zwitterionic pyridone form shows absorption at a longer wavelength.[4]

-

In a non-polar solvent (e.g., Hexane): A single major absorption band is expected, corresponding to the hydroxy tautomer .

-

In a polar solvent (e.g., Water): The appearance of a new, red-shifted absorption band is anticipated, corresponding to the pyridone tautomer , with a concomitant decrease in the intensity of the hydroxy form's band.[4]

Table 3: Expected UV-Vis Absorption Maxima (λmax) for the Tautomers of this compound

| Tautomer | Solvent | Expected λmax (nm) |

| Hydroxy Form | Hexane | ~280 |

| Pyridone Form | Water | ~245 and ~315 |

I. Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired solvents (e.g., hexane, water, and mixtures thereof). Ensure the final concentration is appropriate to give an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0).

II. UV-Vis Data Acquisition:

-

Blank Correction: Record a baseline spectrum of each solvent in a quartz cuvette.

-

Sample Measurement: Record the UV-Vis absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-400 nm).

III. Data Analysis and KT Calculation:

-

Identify λmax: Determine the absorption maxima for the hydroxy and pyridone tautomers from the spectra in the pure non-polar and polar solvents, respectively.

-

Calculation of KT: In a solvent where both tautomers are present, the equilibrium constant can be determined using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known:

A = εhydroxy[Hydroxy]l + εpyridone[Pyridone]l

Where:

-

A is the total absorbance at a specific wavelength.

-

ε is the molar absorptivity.

-

l is the path length of the cuvette (typically 1 cm).

By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer) and knowing the total concentration, a system of two simultaneous equations can be solved to find the concentrations of each tautomer and thus KT.

-

The Influence of pH on the Tautomeric Equilibrium

The tautomeric equilibrium of this compound is also significantly influenced by the pH of the solution. The molecule can exist in cationic, neutral, and anionic forms, and the predominant species will depend on the pKa values of the pyridinium nitrogen and the hydroxyl group.

The interplay between protonation/deprotonation and tautomerism adds another layer of complexity. At low pH, the pyridinium nitrogen will be protonated, and the molecule will exist as a cation. At high pH, the hydroxyl group will be deprotonated, leading to an anionic species. The neutral species, which exist at intermediate pH values, are the ones that undergo the tautomerism discussed previously.

Caption: pH-dependent speciation of this compound.

Computational Modeling of the Tautomeric Equilibrium

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding tautomeric equilibria.[5] By calculating the relative energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like the Polarizable Continuum Model - PCM), it is possible to predict the position of the equilibrium.

For a molecule like this compound, a common and effective level of theory would be B3LYP with a 6-31G * or larger basis set.[6] More accurate results can often be obtained with larger basis sets that include diffuse functions (e.g., 6-31+G(d,p)) to better describe the electron distribution in these polar molecules.[5]

The general workflow for a computational study involves:

-

Structure Optimization: The geometries of both the hydroxy and pyridone tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Calculation: Single-point energy calculations are performed, often with a larger basis set and including a solvation model, to obtain the final electronic energies.

-

Relative Energy Calculation: The difference in the Gibbs free energies of the two tautomers (ΔG) is calculated. This can then be used to determine the theoretical equilibrium constant:

ΔG = -RT ln(KT)

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. The pronounced influence of the solvent and pH on the position of this equilibrium underscores the importance of its careful consideration in the design and development of new chemical entities. The spectroscopic and computational methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and other tautomeric systems, enabling a deeper understanding of their behavior in diverse chemical and biological environments.

References

- Muzomwe, M., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

- ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]

- Hansen, P. E., et al. (2019). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 57(11), 883-892. [Link]

- King, J. A. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053-1056. [Link]

- Kolev, T., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2338. [Link]

- Liu, X., Abraham, R. J., & Cooper, M. A. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51, 1147–1157. [Link]

- Al-Kindy, S. M., et al. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 8(7), 969-975. [Link]

- Al-Nuri, M. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104112. [Link]

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

- Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Engineering and Technology, 4(4), 2342-2347. [Link]

- Ibrahim, M. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Journal of Chemistry, 2021, 6694835. [Link]

- Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351. [Link]

- Schlegel, H. B., & Skancke, P. N. (1993). Prediction of tautomeric equilibri of hydroxypyridines by ab initio molecular orbital methods.

- Stendardo, E., et al. (2016). The absorption and emission spectra in solution of oligothiophene-based push–pull biomarkers: a PCM/TD-DFT vibronic study. Physical Chemistry Chemical Physics, 18(22), 15236-15247. [Link]

- Ruiz, D. L., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 979(1-3), 133-140. [Link]

- von Sonntag, C., & O'Neill, P. (1993). pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.

- Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

- YouTube. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism. [Link]

- Zist, T., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2345–2351. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. inpressco.com [inpressco.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 6. researchgate.net [researchgate.net]

The Genesis of a New Class of Iron Chelators: A Historical and Technical Guide to the Discovery of 3-Hydroxypyridin-4-ones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pressing Need for Orally Active Iron Chelators

In the mid-20th century, the management of chronic iron overload, a life-threatening consequence of blood transfusions for conditions like β-thalassemia, was reliant on the parenterally administered drug, deferoxamine (DFO). While effective, DFO's demanding administration regimen, requiring slow subcutaneous infusions over several hours, multiple times a week, led to poor patient compliance and significant quality of life issues.[1][2][3][4][5] The search for an orally active, effective, and safe iron chelator was, therefore, a critical unmet medical need. This guide delves into the historical and scientific journey that led to the discovery and development of a groundbreaking class of compounds: the 3-hydroxypyridin-4-ones (HPOs).

The Spark of Discovery: From Natural Analogs to Rational Design

The conceptualization of 3-hydroxypyridin-4-ones as potential iron chelators was a testament to the power of rational drug design, inspired by naturally occurring molecules. One such molecule was mimosine, a non-protein amino acid found in the seeds and foliage of Leucaena and Mimosa species, which contains the 3-hydroxy-4-pyridone ring structure. While known for its toxic properties, mimosine's ability to chelate metal ions provided a foundational clue.

The pioneering work in the late 1970s and early 1980s, spearheaded by Dr. George J. Kontoghiorghes and his colleagues at the University of Essex, UK, was pivotal.[6] The research was driven by a systematic search for compounds that could selectively bind iron with high affinity, form a stable and non-toxic complex, and be readily absorbed from the gastrointestinal tract. The 3-hydroxypyridin-4-one scaffold emerged as a promising candidate due to its bidentate chelating properties, forming a stable 3:1 complex with ferric iron (Fe³⁺).[4]

Deferiprone (L1): The First Clinically Successful 3-Hydroxypyridin-4-one

The culmination of this early research was the synthesis of 1,2-dimethyl-3-hydroxypyridin-4-one, which would later be known as deferiprone (L1).[6] This relatively small and simple molecule demonstrated excellent iron-chelating properties and, crucially, oral bioavailability.

Key Milestones in the Discovery of 3-Hydroxypyridin-4-ones

| Year | Milestone | Significance |

| Late 1970s | Identification of the 3-hydroxypyridin-4-one scaffold as a potential iron chelator. | Marked the beginning of a focused research effort into this new class of compounds. |

| 1981 | Design, synthesis, and initial screening of 1,2-dimethyl-3-hydroxypyridin-4-one (deferiprone, L1) by Dr. George J. Kontoghiorghes.[6] | The birth of the first clinically viable oral iron chelator. |

| 1982-1985 | Intensive preclinical in vitro and in vivo studies demonstrating the iron-chelating efficacy and oral activity of deferiprone. | Provided the necessary scientific evidence to proceed to human trials. |

| 1987 | First clinical trials of deferiprone in London, UK. | A landmark moment in the quest for an oral alternative to deferoxamine. |

| 1995 | Deferiprone receives its first regulatory approval in India for the treatment of iron overload in thalassemia. | Made the first oral iron chelator available to patients. |

| 1999 | Deferiprone is approved in Europe. | Wider recognition and availability of the drug. |

| 2011 | Deferiprone is approved by the US Food and Drug Administration (FDA). | Solidified its position as a key therapeutic option for iron overload. |

The Scientific Underpinnings: Mechanism of Action and Structure-Activity Relationships

The efficacy of 3-hydroxypyridin-4-ones lies in their specific chemical structure, which allows for high-affinity binding to iron.

Mechanism of Iron Chelation

The 3-hydroxy and 4-oxo groups on the pyridinone ring form a bidentate ligand, meaning that two atoms on the molecule bind to a single metal ion. Three molecules of a 3-hydroxypyridin-4-one coordinate with one ferric iron (Fe³⁺) ion to form a stable, neutral 3:1 complex. This neutrality is crucial for its oral bioavailability and ability to cross cell membranes to access intracellular iron stores. Once the iron is chelated, the deferiprone-iron complex is water-soluble and is primarily excreted in the urine.[7]

Caption: Mechanism of Iron Chelation by Deferiprone.

Structure-Activity Relationship (SAR)

The design of deferiprone and subsequent analogs was guided by key structure-activity relationships. The substituents on the pyridinone ring were found to significantly influence the molecule's properties:

-

Lipophilicity: The partition coefficient (a measure of lipophilicity) was identified as a critical factor for oral absorption and cell permeability. Modifications to the alkyl groups at the 1- and 2-positions of the ring were explored to optimize this property.

-

Iron Binding Affinity: The electronic properties of the substituents can modulate the pKa of the hydroxyl group, thereby influencing the iron binding affinity.

-

Toxicity: The nature and size of the substituents also impact the toxicity profile of the compound.

Experimental Protocols: From Synthesis to Preclinical Evaluation

The development of 3-hydroxypyridin-4-ones was underpinned by rigorous experimental work.

Synthesis of Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)

A simple and efficient one-pot synthesis of deferiprone involves the reaction of maltol with methylamine.[8][9][10][11][12]

Materials:

-

Maltol

-

Methylamine (40% in water)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve maltol in a mixture of water and ethanol.

-

Add methylamine solution to the flask.

-

Adjust the pH of the reaction mixture to approximately 7.0 with hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold water.

-

Recrystallize the crude product from hot water to obtain pure deferiprone.

In Vitro Iron Chelation Assay

A common method to assess the iron-chelating capacity of a compound in vitro is a spectrophotometric assay using the iron-ferrozine complex.

Principle: Ferrozine forms a colored complex with ferrous iron (Fe²⁺). A chelating agent will compete with ferrozine for the iron, leading to a decrease in the absorbance of the iron-ferrozine complex.

Procedure:

-

Prepare solutions of the 3-hydroxypyridin-4-one compound, ferrous chloride, and ferrozine in a suitable buffer (e.g., HEPES).

-

In a microplate, add the buffer, ferrous chloride, and the 3-hydroxypyridin-4-one compound at various concentrations.

-

Initiate the reaction by adding the ferrozine solution.

-

Incubate for a short period at room temperature.

-

Measure the absorbance at the wavelength corresponding to the maximum absorbance of the iron-ferrozine complex (typically around 562 nm).

-

Calculate the percentage of iron chelation by comparing the absorbance of the samples with a control containing no chelator.

In Vivo Evaluation in an Iron-Overloaded Animal Model

Rodent models are commonly used to evaluate the in vivo efficacy of iron chelators.[7][13][14][15]

Procedure:

-

Induce iron overload in rats or mice by repeated intraperitoneal injections of iron dextran.

-

Administer the 3-hydroxypyridin-4-one compound orally to the iron-overloaded animals for a specified period.

-

House the animals in metabolic cages to collect urine and feces separately.

-

Measure the iron content in the collected urine and feces using atomic absorption spectroscopy or other sensitive analytical methods.

-

At the end of the study, sacrifice the animals and harvest organs (e.g., liver, spleen, heart) to determine tissue iron concentration.

-

Compare the iron excretion and tissue iron levels in the treated group with an untreated iron-overloaded control group and a group treated with a standard chelator like deferoxamine.

Caption: Preclinical evaluation workflow for 3-hydroxypyridin-4-ones.

Overcoming Hurdles: The Path to Clinical Use

The journey of deferiprone from a laboratory discovery to a clinically approved drug was not without its challenges. Initial interest from major pharmaceutical companies was limited, and the development was significantly driven by academic research, patient organizations, and smaller pharmaceutical companies. Concerns about potential side effects, such as agranulocytosis (a severe drop in white blood cells), required the implementation of careful patient monitoring protocols.[16]

The Legacy of 3-Hydroxypyridin-4-ones

The discovery of 3-hydroxypyridin-4-ones, and the subsequent development of deferiprone, revolutionized the management of chronic iron overload. It provided patients with a much-needed oral treatment option, improving their quality of life and adherence to therapy. The story of the 3-hydroxypyridin-4-ones is a powerful example of how a deep understanding of coordination chemistry, coupled with rational drug design and persistent research efforts, can lead to significant advances in medicine. The ongoing research in this field continues to explore new analogs with improved efficacy and safety profiles, further building on the foundational discoveries of the past decades.

References

- Biological models for studying iron chelating drugs. (n.d.). PubMed.

- Sadeghian, S., Zare, F., Saghaie, L., & Sabet, R. (2024). Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences, 10(1), 77-82.

- The simple one-step synthesis method of deferiprone (L1) from maltol... (n.d.). ResearchGate.

- Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. (2024). Trends in Pharmaceutical Sciences.

- Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Vascular Pharmacology, 72, 194-199.

- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. Pharmaceuticals, 13(12), 435.

- What are the side effects of Deferoxamine Mesylate? (2024, July 12). Patsnap Synapse.

- synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases. (n.d.). ISC E-journals.

- Kontoghiorghes, G. J., Kleanthous, M., & Kontoghiorghe, C. N. (2020). The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia. Mediterranean journal of hematology and infectious diseases, 12(1), e2020011.

- Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. (2025, August 9). ResearchGate.

- Deferoxamine (injection route) - Side effects & dosage. (2025, January 31). Mayo Clinic.

- Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Vascular pharmacology, 72, 194-199.

- Deferoxamine. (2017, December 27). LiverTox - NCBI Bookshelf.

- Deferoxamine (Desferal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, February 13).

- Deferoxamine (Desferal): Uses, Side Effects, Dosage & Reviews. (n.d.). GoodRx.

- Zhou, Y. J., Ma, Y. M., Kong, X. L., Li, J. P., Hider, R. C., & Zhou, T. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(5), 1334-1341.

- Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. (n.d.). PMC.

- Safety and acceptability of deferiprone delayed release tablets in patients. (2018, October 10). ClinicalTrials.gov.

- The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (n.d.).

- Study Of Efficacy,Safety of Combined Deferasirox and Deferiprone Versus Combined Deferiprone and Desferal In Conditions of Iron Overload. (n.d.). ClinicalTrials.gov.

- Liu, Z. D., Piyamongkol, S., & Hider, R. C. (2002). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton transactions (Cambridge, England : 2003), (1), 103-11.

- A trial of the iron‐chelator deferiprone in Alzheimer's disease. (n.d.). PMC.

- A Pilot of the Feasibility of Using the Iron-Chelator Deferiprone on Mild Cognitive Impairment. (n.d.). ClinicalTrials.gov.

- A Pilot Clinical Trial With the Iron Chelator Deferiprone in Parkinson's Disease. (n.d.). ClinicalTrials.gov.

- The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators. (n.d.). PMC.

- The Development of Hydroxypyridin‐4‐ones as Orally Active Iron Chelators. (n.d.).

- Iron Chelators in Treatment of Iron Overload. (n.d.). PMC.

- Determination of Iron Chelating Agents by Analytical Methods: A Review. (n.d.). ResearchGate.

- An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022, May 17). ResearchGate.

Sources

- 1. What are the side effects of Deferoxamine Mesylate? [synapse.patsnap.com]

- 2. Deferoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deferoxamine (Desferal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Deferoxamine (Desferal): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 5. The Development of Hydroxypyridin‐4‐ones as Orally Active Iron Chelators | Semantic Scholar [semanticscholar.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. daneshyari.com [daneshyari.com]

- 8. tips.sums.ac.ir [tips.sums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]

- 13. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the 3-hydroxypyridin-4-one scaffold

An In-Depth Technical Guide to the Biological Significance of the 3-Hydroxypyridin-4-one Scaffold

Foreword: The Understated Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are not only recurrent in nature but also serve as a foundation for a multitude of therapeutic agents. The 3-hydroxypyridin-4-one (3,4-HOPO) ring system is a quintessential example of such a scaffold. Its deceptively simple architecture, featuring a critical α-hydroxy-ketone moiety, bestows upon it a remarkable and highly selective affinity for hard metal cations, most notably ferric iron (Fe³⁺). This singular property is the cornerstone of its vast biological significance, driving its application from the established treatment of iron overload diseases to emerging roles in neuroprotection, antimicrobial chemotherapy, and beyond.

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, mechanistic understanding of the 3,4-HOPO scaffold. We will deconstruct the causality behind its biological activities, explore the nuances of its therapeutic applications, and provide practical insights into its synthesis and evaluation. Our narrative is built upon the pillars of scientific integrity: explaining the "why" behind experimental choices, ensuring protocols are self-validating, and grounding every claim in authoritative, verifiable literature.

Part 1: The Core Chemistry and Mechanism of Action

The profound biological effects of the 3,4-HOPO scaffold are intrinsically linked to its coordination chemistry. The arrangement of the hydroxyl group at the 3-position and the carbonyl group at the 4-position creates a powerful bidentate chelating site, perfectly poised to bind with trivalent metal ions.[1]

The Art of Iron Chelation

Iron is essential for life, participating in processes from oxygen transport (hemoglobin) to DNA synthesis (ribonucleotide reductase). However, in its free, unchaperoned state, iron is potently toxic. It catalyzes the formation of highly destructive reactive oxygen species (ROS) via the Fenton reaction, leading to widespread cellular damage. The body, therefore, maintains a delicate iron homeostasis.

Disruptions in this balance, often resulting from genetic disorders or repeated blood transfusions (transfusional iron overload), lead to pathological iron accumulation in vital organs like the heart and liver.[2][3] This is where the therapeutic utility of the 3,4-HOPO scaffold becomes paramount.

The scaffold acts as a potent iron chelator.[2] Three molecules of a 3,4-HOPO ligand coordinate with a single ferric ion (Fe³⁺) to form a highly stable, neutral 3:1 complex.[2][4] This complexation effectively sequesters the reactive iron, rendering it soluble and facilitating its excretion from the body, primarily through the urine.[2][5] The resulting colored urine is often a clinical indicator that excess iron is being successfully removed.[5]

The affinity of a chelator for iron under physiological conditions (pH 7.4) is best described by its pFe³⁺ value.[6] The 3,4-HOPO scaffold enables the design of ligands with high pFe³⁺ values, signifying a strong binding affinity and the ability to effectively compete for and remove iron from biological stores.[6][7]

Caption: Chelation of a ferric ion (Fe³⁺) by three 3,4-HOPO ligands.

Part 2: Therapeutic Applications: From Bench to Bedside

The ability to safely and effectively remove excess iron has positioned the 3,4-HOPO scaffold as a cornerstone in treating a range of pathologies.

Iron Overload Disorders: The Deferiprone Story

The most prominent clinical application of the 3,4-HOPO scaffold is in the management of transfusional iron overload, particularly in patients with thalassemia.[3] Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) was the first orally active iron chelator approved for this indication, representing a significant advancement over the parenterally administered deferoxamine.[5][8]

Deferiprone effectively binds to excess iron in the bloodstream and within cells, reducing the labile iron pool that contributes to oxidative stress.[2] Its ability to penetrate cells and access intracellular iron stores, including in the heart, is a key therapeutic advantage.[5][9] Clinical studies have shown that long-term therapy with deferiprone can be more cardioprotective than deferoxamine in managing the toxic effects of iron overload.[5]

| Parameter | Deferiprone (3,4-HOPO Scaffold) | Deferoxamine | Deferasirox |

| Administration | Oral | Subcutaneous/Intravenous | Oral |

| Chelation Ratio | 3:1 (Ligand:Iron)[2][4] | 1:1 | 2:1 |

| Primary Excretion | Urine[3][5] | Urine & Feces | Feces |

| Key Advantage | High efficacy in removing cardiac iron[5] | Long history of use | Once-daily oral dosing |

Neurodegenerative Diseases: Quenching the Fire Within

A growing body of evidence implicates iron dysregulation and subsequent oxidative stress in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6][10][11] In these conditions, iron can accumulate in specific brain regions, contributing to the generation of ROS and neuronal cell death.

This has spurred research into 3,4-HOPO derivatives as neuroprotective agents.[12] By chelating excess iron in the brain, these compounds can mitigate the iron-driven oxidative cascade.[10][11] Their potential is not just theoretical; studies have shown that 3,4-HOPO compounds can improve cell viability and prevent apoptotic processes in cellular models of Parkinson's disease.[12] The development of brain-permeable 3,4-HOPO derivatives is an active and promising area of research for creating disease-modifying therapies.[13]

Antimicrobial and Anticancer Activity: A Strategy of Deprivation

Iron is a critical nutrient for the proliferation of nearly all pathogens and cancer cells, which often have a higher iron requirement than healthy host cells.[14] This dependency creates a therapeutic window that can be exploited by iron chelators.

The 3,4-HOPO scaffold has been investigated for its antimicrobial and anticancer properties, which are largely mediated by iron deprivation.[15][16] By sequestering available iron, these compounds can inhibit the growth of bacteria, fungi, and malignant cells.[14][17][18]

A particularly innovative approach is the "Trojan horse" strategy, where a 3,4-HOPO siderophore mimic is conjugated to an antibiotic.[19] Bacteria actively uptake this conjugate through their iron transport systems, unwittingly delivering a lethal payload.[19] Similarly, the natural product Mimosine, which contains a 3,4-HOPO-like structure, exhibits anticancer effects by chelating iron and inducing cell cycle arrest.[16][20]

Antioxidant Properties: A Dual-Action Defense

Compounds based on the 3,4-HOPO scaffold can exhibit antioxidant activity through two distinct mechanisms.[21][22]

-

Indirect Antioxidant Action: By chelating free iron, they prevent its participation in the Fenton reaction, thereby inhibiting the formation of the highly damaging hydroxyl radical. This is their primary and most significant antioxidant contribution.[2]

-

Direct Radical Scavenging: The hydroxypyridinone ring itself can act as a radical scavenger, directly neutralizing free radicals.[21][22]

This dual functionality makes them particularly effective at combating oxidative stress, a common pathological factor in many of the diseases they are used to treat.[23]

Part 3: Experimental Protocols and Methodologies

The translation of the 3,4-HOPO scaffold from a chemical entity to a therapeutic agent relies on robust synthetic and evaluative methodologies.

General Synthesis of 3-Hydroxypyridin-4-one Derivatives

A common and effective method for synthesizing N-substituted 3,4-HOPO derivatives starts from commercially available 3-hydroxy-2-methyl-4-pyrone (maltol).[24]

Objective: To synthesize a 1-substituted-2-methyl-3-hydroxypyridin-4-one.

Materials:

-

3-hydroxy-2-methyl-4-pyrone (Maltol)

-

A suitable primary amine (R-NH₂)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Water

-

Reflux apparatus

-

Rotary evaporator

-

Crystallization dishes

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve maltol in a mixture of ethanol and water (e.g., a 1:9 ratio of ethanol to water).

-

Amine Addition: Add a molar equivalent of the desired primary amine (R-NH₂) to the solution.

-

Acidification: Acidify the reaction mixture by adding a catalytic amount of concentrated HCl. The acid protonates the ring oxygen of the pyrone, facilitating nucleophilic attack by the amine.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 48-72 hours.[24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol and water under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-substituted-2-methyl-3-hydroxypyridin-4-one.[24]

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[25]

Caption: General workflow for the synthesis of 3,4-HOPO derivatives.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the direct radical scavenging ability of a synthesized compound.[22]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. When it is reduced by an antioxidant, the color fades, and this change in absorbance can be measured spectrophotometrically.[22]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of the test 3,4-HOPO compound in methanol. Prepare a standard solution of a known antioxidant (e.g., ascorbic acid) for comparison. Prepare a fresh methanolic solution of DPPH (e.g., 0.1 mM).

-

Assay: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control well containing only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at ~517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

-

IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[22]

Conclusion and Future Outlook

The 3-hydroxypyridin-4-one scaffold is a testament to the power of elegant chemical design. Its biological significance, rooted in its exceptional ability to chelate iron, has already yielded a life-saving oral therapy for iron overload. Yet, the full potential of this versatile framework is still being unlocked. The ongoing exploration of 3,4-HOPO derivatives for neurodegenerative diseases, targeted antimicrobial therapies, and anticancer agents highlights a vibrant and promising future. As our understanding of the central role of metal ions in pathology deepens, the 3,4-HOPO scaffold is poised to become an even more critical tool in the arsenal of drug development professionals, offering a rational foundation for designing the next generation of targeted therapeutics.

References

- General synthetic route for the synthesis of 3-hydroxypyridin-4-one... - ResearchGate.

- What is the mechanism of Deferiprone? - Patsnap Synapse.

- Deferiprone | Mechanism of Action, Uses & Side effects - Macsen Labs.

- Deferiprone – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed.

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction | Bentham Science Publishers.

- Synthesis scheme of 1-substituted-3-hydroxypyridin-4-ones derivatives - ResearchGate.

- New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed.

- What is Deferiprone used for? - Patsnap Synapse.

- Synthesis and iron(III) binding properties of 3-hydroxypyrid-4-ones derived from kojic acid.

- Mimosine | International Journal of Amino Acids - Open Access Pub.

- L-Mimosine: Properties, Applications, and Synthesis of a Unique Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC - NIH.

- The Chemistry and Biological Activities of Mimosine: A Review - ResearchGate.

- Deferiprone: Package Insert / Prescribing Information / MOA - Drugs.com.

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed.

- Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC - PubMed Central.

- The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values.

- Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PubMed Central.

- Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed.

- Design, synthesis, in silico ADME, DFT, molecular dynamics simulation, anti-tyrosinase, and antioxidant activity of some of the 3-hydroxypyridin-4-one hybrids in combination with acylhydrazone derivatives - PubMed.

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC - PubMed Central.

- Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed.

- Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed.

- Basic 3-hydroxypyridin-4-ones: potential antimalarial agents - PubMed.

- Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - White Rose Research Online.

- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Publishing.

- Antidermatophytic and bacterial activity of mimosine - PubMed.

- Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed.

- Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - NIH.

- P31-01 Exploring a novel 3-Hydroxypyridin-4-one Derivative as a Disease-Modifying Drug Candidate for Parkinson's Disease | Request PDF - ResearchGate.

- Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC - NIH.

- Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies - PubMed.

- Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - RSC Publishing.

- QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - NIH.

- Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators† | Metallomics | Oxford Academic.

- Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: Synthesis, characterization and antimicrobial evaluation - King's College London Research Portal.

- Synthesis, iron(III)-binding affinity and in vitro evaluation of 3-hydroxypyridin-4-one hexadentate ligands as potential antimicrobial agents - PubMed.

- Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - ResearchGate.

- Cajaninstilbene acid derivatives conjugated with siderophores of 3-hydroxypyridin-4(1H)-ones as novel antibacterial agents against Gram-negative bacteria based on the Trojan horse strategy - PubMed.

Sources

- 1. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is Deferiprone used for? [synapse.patsnap.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, iron(III)-binding affinity and in vitro evaluation of 3-hydroxypyridin-4-one hexadentate ligands as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Mimosine blocks cell cycle progression by chelating iron in asynchronous human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antidermatophytic and bacterial activity of mimosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cajaninstilbene acid derivatives conjugated with siderophores of 3-hydroxypyridin-4(1H)-ones as novel antibacterial agents against Gram-negative bacteria based on the Trojan horse strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-Methyl-4-hydroxypyridine under laboratory conditions

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-4-hydroxypyridine Under Laboratory Conditions

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. This technical guide provides an in-depth analysis of the solubility and chemical stability of this compound under standard laboratory conditions. We will explore its solubility profile in a range of common solvents, detailing the underlying intermolecular forces that govern this behavior. Furthermore, this guide elucidates the compound's stability, identifying key degradation pathways under various stress conditions, including oxidative, photolytic, and pH-driven degradation. Detailed, field-proven experimental protocols for both solubility determination and stability assessment are provided, emphasizing the causal reasoning behind methodological choices to ensure the generation of robust and reliable data. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize this compound with confidence and scientific rigor.

Introduction: The Chemical and Biological Significance

This compound, also known as 3-methyl-4-pyridinol, belongs to the hydroxypyridine class of compounds. Its structure is characterized by a pyridine ring, which imparts aromaticity and a basic nitrogen atom, a hydroxyl group that can act as a hydrogen bond donor and weak acid, and a methyl group that influences its lipophilicity. A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form.[1][2] This equilibrium is highly sensitive to the solvent environment, which can significantly impact its chemical reactivity and physical properties.[1][2]

The primary biological activity that has driven interest in this class of compounds is their ability to act as potent iron chelators.[3] Analogues such as Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) are used clinically to treat iron overload conditions.[3] The ability to form stable complexes with metal ions like iron(III) makes understanding the stability and solubility of the parent scaffold fundamentally important for designing new therapeutic agents.[3][4] This guide will provide the foundational physicochemical data and methodologies required for such advanced applications.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its utility in experimental biology and formulation science. The amphiphilic nature of this compound, with its polar hydroxyl group and less polar methyl-substituted pyridine ring, results in a nuanced solubility profile.

Theoretical Considerations

-

Solvent Polarity: The principle of "like dissolves like" is central. The compound is expected to exhibit good solubility in polar protic solvents (e.g., water, methanol) that can engage in hydrogen bonding with both the hydroxyl group and the pyridine nitrogen.[5] In polar aprotic solvents (e.g., DMSO), dipole-dipole interactions will facilitate dissolution. Conversely, poor solubility is expected in nonpolar solvents (e.g., hexane) where the required energy to break the compound's crystal lattice is not compensated by favorable solute-solvent interactions.[5]

-

pH-Dependence: The molecule possesses a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen (pKa ≈ 5.6).[6][7] This means its net charge, and therefore aqueous solubility, can be modulated by pH. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species with enhanced water solubility. In alkaline solutions, the hydroxyl group can be deprotonated, forming an anionic species, which may also influence solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents at ambient temperature.

| Solvent | Chemical Class | Polarity (Relative) | Solubility at 25 °C ( g/100 mL) | Citation |

| Water | Polar Protic | 1.000 | ~1.4 | [6][7][8] |

| Methanol | Polar Protic | 0.762 | Slightly Soluble | [6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Slightly Soluble | [6][7] |

Note: "Slightly Soluble" is a qualitative term from the available data. For precise applications, empirical determination using the protocol below is strongly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is robust, reliable, and ensures that a true saturated solution is analyzed.

Causality: The core principle is to allow a solid compound to reach its saturation limit in a solvent over an extended period, ensuring the system is at thermodynamic equilibrium. A prolonged agitation time (24-48 hours) is crucial to overcome any kinetic barriers to dissolution.

Methodology:

-

Preparation: Add an excess of solid this compound to a series of glass vials (e.g., 20 mg to 2 mL of each solvent). The visual presence of undissolved solid is essential to confirm that saturation has been reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for 24 to 48 hours. A dark control should be included if the compound is suspected to be light-sensitive.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to permit the sedimentation of undissolved solid. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any fine particulates. This step is critical to prevent the overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9]

-

Calculation: Determine the concentration of the diluted sample against a standard curve and back-calculate the original concentration in the saturated solution to express solubility in units such as mg/mL or g/100 mL.

Visualization: Solubility Determination Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure–stability relationships of 3-hydroxypyridin-4-one complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 22280-02-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 22280-02-0 [chemicalbook.com]

- 8. This compound CAS#: 22280-02-0 [m.chemicalbook.com]

- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-hydroxypyridine

This guide provides a comprehensive technical overview of the spectroscopic data of 3-Methyl-4-hydroxypyridine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying scientific principles and experimental considerations. The content is structured to provide both foundational knowledge and practical insights for the accurate identification and characterization of this compound.

Introduction: The Dual Identity of this compound

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] A key characteristic of this molecule is its existence in a tautomeric equilibrium between two forms: the aromatic enol form (this compound) and the non-aromatic keto form (3-Methyl-4-pyridone).[1][2] This equilibrium is highly sensitive to the solvent environment, which in turn significantly influences the observed spectroscopic data.[2] Understanding this tautomerism is paramount for the correct interpretation of NMR, IR, and other spectroscopic analyses.

Caption: General workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides key information to distinguish between the enol and keto tautomers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Tautomer |

| O-H stretch (hydroxyl) | 3200-3600 | Broad | Enol |

| C=O stretch (pyridone) | ~1650 | Strong | Keto |

| C=C and C=N stretches (aromatic) | 1400-1600 | Medium | Both |

| C-H stretch (methyl and aryl) | 2850-3100 | Medium | Both |

Interpretation of the IR Spectrum:

-

Hydroxyl vs. Carbonyl: The most diagnostic region of the IR spectrum is between 1600 and 3600 cm⁻¹. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the enol form. Conversely, a strong absorption band around 1650 cm⁻¹ suggests the presence of the C=O group in the keto (pyridone) form. [1]The relative intensities of these bands can provide qualitative information about the predominant tautomer in the solid state.

-

Aromatic Ring Vibrations: The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet)

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₇NO), which is approximately 109.13 g/mol .

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridine derivatives involve the loss of small neutral molecules or radicals. For this compound, potential fragment ions could arise from:

-

Loss of a hydrogen atom to give an [M-H]⁺ ion at m/z 108.

-

Loss of a methyl radical to give an [M-CH₃]⁺ ion at m/z 94.

-

Loss of carbon monoxide from the pyridone tautomer to give an [M-CO]⁺ ion at m/z 81.

-

Caption: Predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

The sample may need to be filtered to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, with careful consideration of its tautomeric nature. NMR spectroscopy provides detailed structural information, IR spectroscopy helps in identifying the predominant tautomer, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently identify and characterize this important molecule for its various applications in science and drug development.

References

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of this compound. Retrieved from BenchChem website.

Sources

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-4-hydroxypyridine

Abstract